Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyl carbamates . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript . The structure of “tert-butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate” has a molecular weight of 117.1463 .Chemical Reactions Analysis
The Boc group in similar compounds is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a storage temperature of 2-8°C . The compound is in solid form .Scientific Research Applications
Synthesis Applications
Insecticide Analogues Synthesis : Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These were synthesized in multiple steps, yielding various analogues and regioisomers (Brackmann et al., 2005).
Nucleotide Analogue Synthesis : This compound served as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, aiding in the exploration of novel nucleotide structures (Ober et al., 2004).
Chemical Reaction Studies
Asymmetric Mannich Reaction : In a study involving the synthesis of chiral amino carbonyl compounds, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized through an asymmetric Mannich reaction, highlighting its role in the preparation of complex organic molecules (Yang et al., 2009).
Curtius Rearrangement : The compound was used in a study to demonstrate a mild and efficient one-pot Curtius rearrangement, a chemical process important for the formation of tert-butyl carbamates from carboxylic acids (Lebel & Leogane, 2005).
Medicinal Chemistry
Evaluation in Drug Design : The tert-butyl group, a common motif in medicinal chemistry, was evaluated for its impact on the properties of bioactive compounds. This study is crucial for understanding how structural modifications affect drug efficacy and pharmacokinetics (Westphal et al., 2015).
Synthesis of Biologically Active Intermediates : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), was synthesized, showcasing the role of this compound in pharmaceutical synthesis (Zhao et al., 2017).
Mechanism of Action
Safety and Hazards
The safety and hazards of similar compounds include the following precautionary statements: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P332+P313-P362-P403+P233-P405-P501 . These compounds are harmful if swallowed, cause serious eye damage, and cause severe skin burns and eye damage .
Future Directions
Properties
IUPAC Name |
tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-11-6-4-5-10(9-11)14(15)7-8-14/h4-6,9H,7-8,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSLXHIDTPPIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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